molecular formula C8H15NO3S B2420285 1-(Cyclopropylsulfonyl)piperidin-4-ol CAS No. 1343076-63-0

1-(Cyclopropylsulfonyl)piperidin-4-ol

Cat. No.: B2420285
CAS No.: 1343076-63-0
M. Wt: 205.27
InChI Key: AKOHWHZIRQNGCG-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)piperidin-4-ol is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of piperidine derivatives, which are known for their importance in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in drug design .

Properties

IUPAC Name

1-cyclopropylsulfonylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c10-7-3-5-9(6-4-7)13(11,12)8-1-2-8/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOHWHZIRQNGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of 1-(Cyclopropylsulfonyl)piperidin-4-ol involves bulk manufacturing processes that ensure the compound is produced in large quantities with consistent quality. Companies like ChemScene provide bulk custom synthesis and sourcing for this compound .

Chemical Reactions Analysis

Acid-Base Reactions

The hydroxyl group exhibits increased acidity due to the electron-withdrawing sulfonyl group, lowering its pKa compared to typical alcohols. This facilitates deprotonation under mild basic conditions to form a stable alkoxide intermediate .

  • Example : Reaction with NaH in THF generates the alkoxide, which can participate in nucleophilic substitutions.

  • Relevance : Enhanced acidity enables efficient use in reactions requiring alkoxide intermediates, such as alkylation or acylation .

Esterification and Ether Formation

The hydroxyl group undergoes esterification and etherification reactions typical of secondary alcohols.

Esterification

  • Conditions : Reacts with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) .

  • Product : Forms 1-(cyclopropylsulfonyl)piperidin-4-yl acetate.

  • Mechanism : Nucleophilic acyl substitution facilitated by the alkoxide intermediate.

Ether Formation

  • Conditions : Alkylation with alkyl halides (e.g., methyl iodide) using K2CO3 or NaH as a base .

  • Product : 4-alkoxy derivatives (e.g., 4-methoxy-1-(cyclopropylsulfonyl)piperidine).

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone under controlled conditions.

  • Reagents : Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane .

  • Product : 1-(cyclopropylsulfonyl)piperidin-4-one.

  • Challenges : Over-oxidation or sulfonyl group degradation is minimized by using mild oxidants .

Nucleophilic Substitution

The hydroxyl group can be converted to a leaving group (e.g., tosylate) for substitution reactions.

  • Tosylation : Treatment with tosyl chloride forms the tosylate, enabling displacement by nucleophiles (e.g., amines, thiols) .

  • Example : Reaction with sodium azide yields 4-azido-1-(cyclopropylsulfonyl)piperidine, a precursor for Staudinger reactions .

Functionalization of the Piperidine Ring

The piperidine ring can undergo further substitution, though the sulfonyl group directs reactivity.

N-Alkylation

  • Conditions : Reductive amination with aldehydes/ketones using NaBH3CN .

  • Product : N-alkylated derivatives (e.g., 1-(cyclopropylsulfonyl)-4-hydroxy-N-methylpiperidine) .

Hydrogenation

  • Application : The saturated piperidine ring is stable under hydrogenation, but adjacent functional groups may influence selectivity .

Sulfonyl Group Reactivity

The cyclopropylsulfonyl moiety is generally stable but can participate in specialized reactions.

  • Ring-Opening : Under strong acidic conditions (e.g., H2SO4), the cyclopropane ring may undergo strain-driven opening, though this is not commonly reported .

  • Stability : Resists hydrolysis and reduction under typical reaction conditions, as evidenced by its prevalence in kinase inhibitor patents .

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-(Cyclopropylsulfonyl)piperidin-4-ol belongs to the class of piperidine derivatives, which are recognized for their significance in pharmaceutical development. One of the primary mechanisms of action for this compound is its interaction with the chemokine receptor CCR5 , which plays a crucial role in HIV-1 entry into cells. The compound forms strong salt-bridge interactions with the receptor, potentially inhibiting viral entry and offering a pathway for therapeutic interventions against HIV.

Scientific Research Applications

The applications of 1-(Cyclopropylsulfonyl)piperidin-4-ol can be categorized into several key areas:

Chemistry

  • Building Block : It serves as a foundational compound in the synthesis of more complex molecules, facilitating the development of new chemical entities with enhanced properties.

Biology

  • HIV Research : The compound's role as a CCR5 antagonist positions it as a candidate for HIV treatment strategies, targeting viral entry mechanisms.
  • Antimicrobial Activity : Research indicates that piperidine derivatives exhibit antibacterial properties, making them potential candidates for developing new antibiotics .

Medicine

  • Cancer Therapy : Studies have explored the efficacy of piperidine-based compounds in cancer treatment. For instance, certain derivatives have shown promise in reducing tumor growth and enhancing apoptosis in cancer cells .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .

Industry

  • Pharmaceutical Production : Its utility in synthesizing other pharmaceutical compounds makes it valuable in industrial applications, particularly within drug development processes.

Data Table: Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
ChemistryBuilding block for complex moleculesFacilitates synthesis of new compounds
BiologyCCR5 antagonist for HIV treatmentInhibits viral entry
Antimicrobial propertiesDevelopment of new antibiotics
MedicineCancer therapyReduces tumor growth; promotes apoptosis
Enzyme inhibition (AChE, urease)Treats Alzheimer's disease; urinary tract infections
IndustryPharmaceutical productionEnhances drug development processes

Case Studies

  • HIV Treatment Exploration
    • A study investigated the binding affinity of 1-(Cyclopropylsulfonyl)piperidin-4-ol to the CCR5 receptor, demonstrating its potential as an effective inhibitor of HIV entry into host cells. This research suggests further clinical evaluation and development for antiviral therapies.
  • Antimicrobial Efficacy
    • Research into various piperidine derivatives revealed significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. These findings highlight the potential for developing novel antibiotics based on this compound's structure .
  • Cancer Therapeutics
    • A series of studies focused on piperidine-based compounds showed promising results in inhibiting cancer cell proliferation and inducing apoptosis through molecular docking studies. This suggests that modifications to the piperidine structure could yield effective anti-cancer agents .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, as a CCR5 antagonist, it binds to the CCR5 receptor, blocking the entry of HIV into cells . This interaction prevents the virus from infecting the host cells and helps in controlling the infection.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic amine that serves as a building block for many pharmaceuticals.

    Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Piperidinone: A derivative of piperidine, used in the synthesis of various drugs.

Uniqueness

1-(Cyclopropylsulfonyl)piperidin-4-ol is unique due to its specific chemical structure, which includes a cyclopropylsulfonyl group attached to the piperidin-4-ol core. This structure imparts unique chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Biological Activity

1-(Cyclopropylsulfonyl)piperidin-4-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-(Cyclopropylsulfonyl)piperidin-4-ol is characterized by a piperidine ring substituted with a cyclopropylsulfonyl group. Its molecular formula is C10_{10}H15_{15}NO2_2S, and it has a molecular weight of approximately 215.3 g/mol. The sulfonyl group enhances the compound's solubility and reactivity, which are critical for its biological interactions.

The biological activity of 1-(Cyclopropylsulfonyl)piperidin-4-ol is primarily attributed to its ability to interact with various molecular targets:

  • Protein Kinase Inhibition : The compound has shown promise as an inhibitor of protein kinases, particularly in cancer cell lines. It binds to the active site of kinases, disrupting their function and leading to reduced cell proliferation .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, potentially by disrupting bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The effectiveness of 1-(Cyclopropylsulfonyl)piperidin-4-ol can be influenced by modifications to its structure. Key findings include:

  • Substitution Effects : Variations in the piperidine ring or sulfonyl group can significantly alter potency. For instance, changing the cyclopropyl group to a larger alkyl group may enhance kinase selectivity and reduce off-target effects .
  • Hydrophobic Interactions : The presence of hydrophobic groups adjacent to the piperidine ring increases binding affinity for target proteins, as demonstrated in various SAR studies .

Anticancer Activity

In a study assessing the anticancer properties of 1-(Cyclopropylsulfonyl)piperidin-4-ol, researchers found that it effectively inhibited growth in several tumor cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Antimicrobial Studies

Another significant study focused on the antimicrobial activity of this compound against Gram-positive bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Data Summary

Activity Target/Pathway Effect Reference
Protein Kinase InhibitionVarious kinasesReduced cell proliferation
Antimicrobial ActivityBacterial cell wallInhibition of bacterial growth
Anticancer ActivityApoptosis pathwaysInduction of programmed cell death

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